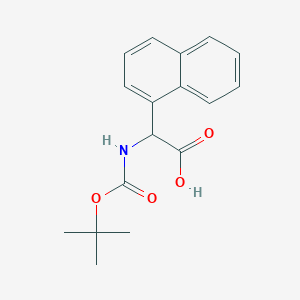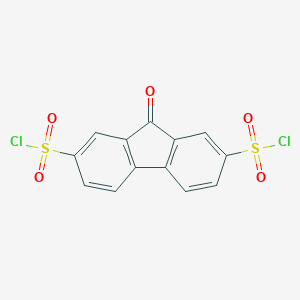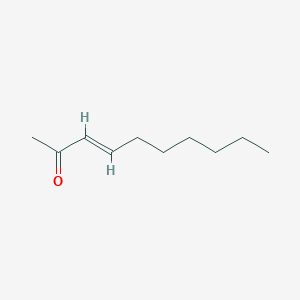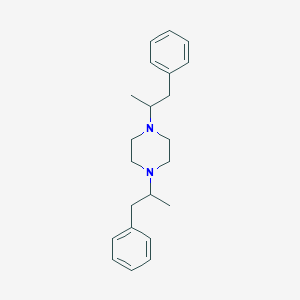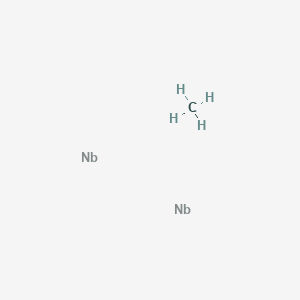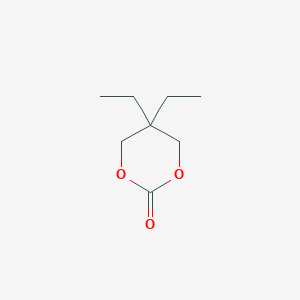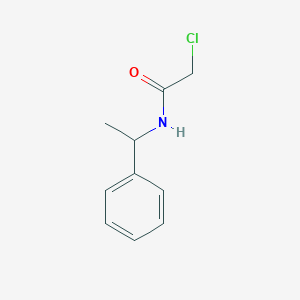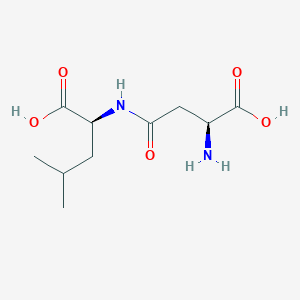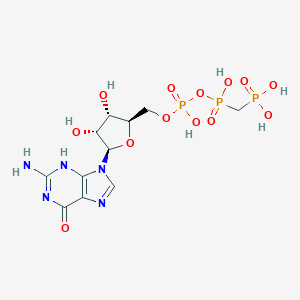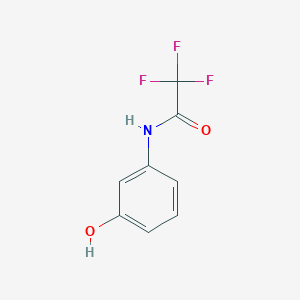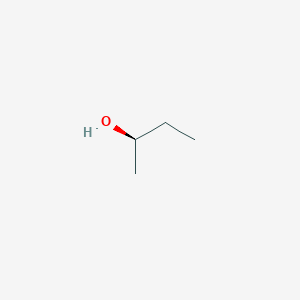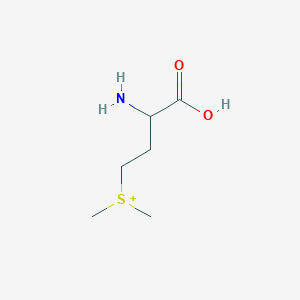![molecular formula C9H16N2O2S4 B080237 Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester CAS No. 13393-56-1](/img/structure/B80237.png)
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester, also known as MTT, is a yellow-colored compound that is used in various biochemical and physiological experiments. It is a thiazolyl blue tetrazolium bromide dye that is used to measure cellular metabolic activity. MTT is widely used in scientific research to study cell viability, proliferation, and cytotoxicity.
Wirkmechanismus
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is reduced by mitochondrial dehydrogenases in living cells to form a blue-colored formazan product. The amount of formazan product formed is directly proportional to the number of viable cells. The reduction of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester occurs in the mitochondrial matrix and is dependent on the electron transport chain.
Biochemische Und Physiologische Effekte
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is a non-toxic compound that is converted to a colored formazan product by mitochondrial dehydrogenases in viable cells. It does not affect the metabolic activity of cells and is not metabolized by cells. Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is an important tool in cell viability assays and is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester assay are that it is simple, rapid, and sensitive. It is a non-radioactive method that does not require specialized equipment. The limitations of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester assay are that it is not suitable for high-throughput screening and requires careful optimization of experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester in scientific research. One direction is the development of new Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester-based assays for the evaluation of cell viability and cytotoxicity. Another direction is the use of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester in the study of mitochondrial function and dysfunction. Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester can also be used in the development of new anticancer drugs and in the evaluation of drug resistance in cancer cells.
Synthesemethoden
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is synthesized by reacting thiazolyl blue tetrazolium bromide with dimethylthiocarbamoyl chloride in the presence of triethylamine. The resulting compound is then treated with acetic anhydride to obtain Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester.
Wissenschaftliche Forschungsanwendungen
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is extensively used in scientific research to study cell viability, proliferation, and cytotoxicity. It is used to determine the number of viable cells in a cell culture and to assess the effects of various compounds on cell growth. Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester assay is a widely used method to evaluate the cytotoxicity of anticancer drugs.
Eigenschaften
CAS-Nummer |
13393-56-1 |
|---|---|
Produktname |
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester |
Molekularformel |
C9H16N2O2S4 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 2,2-bis(dimethylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C9H16N2O2S4/c1-10(2)8(14)16-7(6(12)13-5)17-9(15)11(3)4/h7H,1-5H3 |
InChI-Schlüssel |
JBYHBIUXSCRTHZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC(C(=O)OC)SC(=S)N(C)C |
Kanonische SMILES |
CN(C)C(=S)SC(C(=O)OC)SC(=S)N(C)C |
Andere CAS-Nummern |
13393-56-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)
